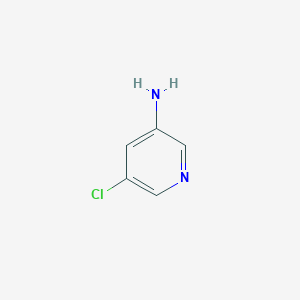

3-Amino-5-chloropyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMASVAJFJFFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355928 | |

| Record name | 3-Amino-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22353-34-0 | |

| Record name | 5-Chloro-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22353-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Amino-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-chloropyridine is a halogenated aminopyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic properties, arising from the presence of an electron-donating amino group and an electron-withdrawing chloro group on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its application in the development of bioactive compounds.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to brown powder or crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂ | [1][2][3] |

| Molecular Weight | 128.56 g/mol | [1][2][3] |

| CAS Number | 22353-34-0 | [2][3][4] |

| Melting Point | 71-82 °C | [1][5] |

| Boiling Point | 275.8 °C at 760 mmHg (Predicted) | |

| Density | ~1.29 g/cm³ (for 3-Amino-2-chloropyridine) | [6][7] |

| Solubility | Moderately soluble in water and ethanol. | [6][7] |

| pKa (conjugate acid) | Not experimentally determined. For reference, the pKa of 3-aminopyridine is ~6.0 and 3-chloropyridine is 2.84. The pKa of this compound is expected to be lower than that of 3-aminopyridine due to the electron-withdrawing nature of the chlorine atom. | [8] |

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the interplay of the pyridine nitrogen, the amino group, and the chlorine substituent. The pyridine ring is generally electron-deficient, which facilitates nucleophilic aromatic substitution, while the amino group is an activating group that directs electrophilic substitution. The chlorine atom serves as a leaving group in nucleophilic substitution and a handle for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 5-position of this compound can be displaced by various nucleophiles. However, it is less reactive than halogens at the 2- or 4-positions due to the meta-position relative to the ring nitrogen.[1] Elevated temperatures or the use of a catalyst may be required for these reactions to proceed efficiently.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

-

To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), the desired amine nucleophile (1.2 mmol, 1.2 equiv), and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

-

Add an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (5 mL).

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂) (2 mol%), a phosphine ligand like SPhos (4 mol%), and a base such as potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox, charge a Schlenk flask with a palladium catalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%), a bulky phosphine ligand like XPhos (4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).

-

Add this compound (1.0 mmol, 1.0 equiv) and the amine to be coupled (1.2 mmol, 1.2 equiv).

-

Remove the flask from the glovebox and add an anhydrous solvent such as toluene (5 mL) under a positive pressure of inert gas.

-

Seal the flask and heat the reaction mixture to 100-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Application in Drug Discovery: Targeting Signaling Pathways

This compound and its derivatives are important scaffolds in the development of kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology. These inhibitors often target key signaling pathways that are dysregulated in cancer.

Checkpoint Kinase 1 (CHK1) Inhibition and the DNA Damage Response Pathway

Checkpoint Kinase 1 (CHK1) is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway. Upon DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[9][10][11] Many cancer cells have defects in their DDR pathways, making them more reliant on CHK1 for survival. Therefore, inhibiting CHK1 can selectively kill cancer cells, especially in combination with DNA-damaging chemotherapy.

A potent and selective CHK1 inhibitor, CCT244747, incorporates a pyridin-2-ylamino moiety, highlighting the utility of aminopyridine scaffolds in targeting this pathway.[6][9][11][12] The synthesis of such inhibitors often involves the coupling of an aminopyridine derivative with another heterocyclic core.

Caption: The DNA Damage Response pathway and the role of CHK1 inhibitors.

Janus Kinase (JAK) Inhibition and the JAK/STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases plays a critical role in the JAK/STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.

Derivatives of aminopyridines are utilized as core structures in the development of JAK inhibitors. For instance, triazolopyridine-based compounds, synthesized from aminopyridine precursors, have been shown to be potent JAK inhibitors. These inhibitors can block the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby inhibiting the downstream gene expression that drives disease progression.

Caption: The JAK/STAT signaling pathway and the mechanism of JAK inhibitors.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its distinct reactivity, stemming from the pyridine core and the amino and chloro substituents, allows for a wide range of chemical transformations. The ability to utilize this scaffold in the synthesis of potent and selective kinase inhibitors targeting critical signaling pathways like the DNA damage response and JAK/STAT pathways underscores its importance for researchers and professionals in the field of drug development. This guide provides a foundational understanding of the chemical properties and reactivity of this compound, offering a basis for its further exploration and application in the synthesis of novel and impactful molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Probe CCT244747 | Chemical Probes Portal [chemicalprobes.org]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CCT244747 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 3 Amino Chloro Pyridine - High Purity Intermediate at Best Price [symaxlaboratories.net]

- 8. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scialert.net [scialert.net]

- 11. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to 3-Amino-5-chloropyridine (CAS: 22353-34-0) for Research and Development

Abstract: This document provides a comprehensive technical overview of 3-Amino-5-chloropyridine, CAS number 22353-34-0. It is intended for researchers, scientists, and professionals in the fields of drug development, agrochemical synthesis, and material science. This guide details the compound's physicochemical properties, chemical reactivity, established synthetic routes, and key applications. Detailed experimental protocols, safety information, and data visualizations are included to support practical laboratory use and strategic research planning.

Introduction

This compound, also known as 5-chloropyridin-3-amine, is a solid heterocyclic building block of significant importance in organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a pyridine ring substituted with both an electron-donating amino group and an electron-withdrawing chlorine atom, creates a unique electronic profile.[1] This distinct arrangement makes the compound a versatile precursor for a wide range of chemical transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions.[1] Consequently, this compound serves as a critical scaffold and intermediate in the synthesis of novel pharmaceutical compounds, agrochemicals, and specialized polymers.[1][2] This guide consolidates technical data, experimental methodologies, and safety protocols to facilitate its effective use in research and development.

Physicochemical and General Data

The fundamental properties of this compound are summarized below. Data has been compiled from various chemical suppliers and safety data sheets.

| Property | Value | Citations |

| CAS Number | 22353-34-0 | [1][2][3] |

| Molecular Formula | C₅H₅ClN₂ | [1][2][4] |

| Molecular Weight | 128.56 g/mol | [1][2][4] |

| Synonyms | 5-chloropyridin-3-amine, 5-Chloro-3-pyridinamine | [1][5] |

| Appearance | White to brown or very pale yellow powder/crystals | [1][2][3] |

| Melting Point | 71-82 °C (Reported ranges vary, e.g., 78-82°C, 72-78°C, 71-75°C) | [1][2][6] |

| Boiling Point | 275.8 °C at 760 mmHg | [6] |

| Purity | Typically ≥ 98.0% (by GC or HPLC) | [2][3] |

| Storage Conditions | Store in a cool, dark place (<15°C recommended); Air sensitive, store under inert gas | [1][3] |

| Solubility | Low water solubility | [7] |

Chemical Reactivity and Profile

The reactivity of this compound is dictated by the interplay between the pyridine nitrogen, the C3-amino group, and the C5-chloro group.

-

Influence of Substituents : The amino group (-NH₂) is a strong activating group that directs electrophilic attack to the ortho (C2, C4) and para (C6) positions.[1] The chlorine group (-Cl) is deactivating via induction but also directs ortho/para (C2, C4, C6) through resonance.[1] The combined effect of these groups strongly favors electrophilic substitution at the C2, C4, and C6 positions.[1]

-

Amino Group Reactivity : The exocyclic amino group is nucleophilic and can undergo reactions such as acylation and alkylation. Under controlled conditions, it can be oxidized to nitroso (-NO) or nitro (-NO₂) derivatives, which significantly alters the ring's electronic properties.[1]

-

Chloro Group Reactivity : The chlorine atom at the C5 position is meta to the ring nitrogen, making it less reactive towards nucleophilic aromatic substitution (SNAr) compared to halogens at the C2 or C4 positions.[1] Despite this reduced reactivity, displacement of the chlorine by various nucleophiles can be achieved, often requiring specific reaction conditions.[1] This position is, however, suitable for metal-catalyzed cross-coupling reactions.

Synthesis and Manufacturing

Several synthetic routes for this compound have been established to optimize yield and purity.[1] The primary strategies include the reduction of a nitrile precursor, amination of a chloropyridine, and chlorination of an aminopyridine.[1]

-

Reduction of 3-Cyano-5-chloropyridine : This is a common and effective route involving the reduction of the nitrile group. Catalytic hydrogenation is typically employed, with careful selection of the catalyst (e.g., Raney Nickel, Palladium on carbon) and conditions to prevent the undesired side reaction of dechlorination.[1]

-

Amination of 5-Chloropyridine : Direct amination is challenging as it can proceed through a highly reactive 3,4-pyridyne intermediate, leading to a mixture of 3-amino and 4-amino regioisomers, which complicates purification.[1]

-

Chlorination of 3-Aminopyridine : Direct chlorination can also be used, but regioselectivity can be an issue, requiring controlled reaction conditions to favor substitution at the C5 position.

Experimental Protocol: Synthesis via Reduction of 3-Cyano-5-chloropyridine (Conceptual)

This protocol is a representative methodology based on established chemical principles for nitrile reduction.[1] Researchers should optimize conditions for their specific laboratory setup and scale.

-

Objective: To synthesize this compound by the catalytic hydrogenation of 3-Cyano-5-chloropyridine.

-

Materials:

-

3-Cyano-5-chloropyridine (1.0 eq)

-

Raney Nickel (approx. 5-10% w/w) or Palladium on Carbon (Pd/C)

-

Solvent: Methanol or Ethanol, potentially with ammonia to minimize secondary amine formation[1]

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite)

-

-

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator) or a three-neck flask with a hydrogen balloon

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

-

-

Procedure:

-

The reaction vessel is charged with 3-Cyano-5-chloropyridine and the chosen solvent (e.g., methanol).

-

The catalyst (e.g., Raney Nickel, handled as a slurry) is carefully added to the mixture under an inert atmosphere.

-

The vessel is sealed and purged several times with an inert gas before being evacuated and filled with hydrogen gas to the desired pressure (e.g., 1-4 atm).

-

The reaction mixture is stirred vigorously at room temperature or with gentle heating.

-

The reaction is monitored for hydrogen uptake and/or by analytical methods (e.g., TLC, GC-MS) to determine completion.

-

Upon completion, the hydrogen pressure is released, and the vessel is purged with an inert gas.

-

-

Work-up and Purification:

-

The reaction mixture is carefully filtered through a pad of filter aid (e.g., Celite) to remove the catalyst. The filter cake is washed with additional solvent.

-

The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or by column chromatography.

-

Applications in Research and Development

This compound is a valuable intermediate across several high-value research and industrial sectors.

Drug Discovery and Medicinal Chemistry

In the pharmaceutical industry, this compound is a highly valued starting material for synthesizing bioactive molecules.[1][2] Its structure serves as a core scaffold that can be chemically modified to develop novel therapeutic agents.[1] It has been incorporated into molecules investigated for anti-inflammatory, antimicrobial, and anticancer properties.[2]

Agrochemicals

The compound is also a key building block in the formulation of modern agricultural chemicals.[2] It is used in the synthesis of effective herbicides and pesticides, contributing to crop protection and improved yields.[2]

Material Science

In material science, this compound serves as a precursor for creating specialized ligands for metal complexes and as a monomer for functionalized polymers and coatings, potentially enhancing their durability and environmental resistance.[1][2]

Spectroscopic Analysis (Expected)

While actual spectra should be obtained experimentally, the following table outlines the expected signals based on the structure of this compound.

| Spectroscopy | Expected Signals and Features |

| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (approx. δ 7.0-8.5 ppm). Protons at C2, C4, and C6 will exhibit coupling to each other (doublets or doublet of doublets).- Amine Protons: A broad singlet for the -NH₂ group, typically in the δ 4.0-6.0 ppm range, which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Five distinct signals for the five carbon atoms of the pyridine ring. The carbon attached to chlorine (C5) and the carbon attached to the amino group (C3) will show significant shifts due to substituent effects. |

| IR Spectroscopy | - N-H Stretching: A pair of medium-to-strong bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.- C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, typical for an aromatic pyridine ring.- C-N Stretching: Bands in the 1250-1350 cm⁻¹ region.- C-Cl Stretching: A band in the 600-800 cm⁻¹ region. |

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[7]

| Hazard Information | Details |

| GHS Classification | Toxic Solid, Organic, N.O.S. (UN2811), Hazard Class 6.1[7] |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation/damage. Harmful if swallowed.[7] |

| Precautionary Statements | Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.[7] |

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[7] Avoid dust formation. Keep away from heat and strong oxidizing agents.[7]

-

Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated place.[7] As the compound is air-sensitive, storage under an inert gas atmosphere is recommended.[1]

-

First-Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Skin: Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice.[7]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

Ingestion: Rinse mouth. Immediately call a poison center or doctor. Do NOT induce vomiting.[7]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

This compound (CAS 22353-34-0) is a foundational building block in modern synthetic chemistry. Its unique electronic and structural characteristics make it an exceptionally versatile intermediate for creating complex molecules with significant biological and material properties. A thorough understanding of its reactivity, synthetic pathways, and handling requirements, as detailed in this guide, is essential for its safe and effective application in advancing pharmaceutical, agrochemical, and material science research.

References

Synthesis of 3-Amino-5-chloropyridine from 3,5-Dichloropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the valuable building block, 3-amino-5-chloropyridine, commencing from the readily available starting material, 3,5-dichloropyridine. This transformation is of significant interest in medicinal chemistry and materials science for the development of novel molecular entities.[1] This document outlines the primary synthetic strategies, with a focus on the well-established Buchwald-Hartwig amination, and includes detailed experimental protocols, quantitative data, and process visualizations to support laboratory research and development.

Introduction

This compound is a key intermediate characterized by a pyridine ring substituted with both an electron-donating amino group and an electron-withdrawing chloro group.[1] This unique electronic profile makes it a versatile precursor for a range of chemical transformations, including nucleophilic aromatic substitutions and metal-catalyzed cross-coupling reactions, rendering it a valuable component in the synthesis of pharmaceuticals and functional materials.[1] The synthesis from 3,5-dichloropyridine presents a direct and convergent approach to this important molecule.

Synthetic Strategies

The introduction of an amino group onto the 3,5-dichloropyridine scaffold can be principally achieved through two main pathways:

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds.[2] Given the challenges of using ammonia directly in these reactions, a common and effective strategy involves the use of an ammonia surrogate, such as benzophenone imine, followed by a subsequent hydrolysis step to unmask the primary amine.[3] This approach offers mild reaction conditions and broad functional group tolerance.[2]

-

Nucleophilic Aromatic Substitution (SNAr): Direct displacement of a chloride from 3,5-dichloropyridine with an amino nucleophile is a theoretically plausible route. However, this transformation is often challenging and typically requires harsh reaction conditions, such as high temperatures and pressures, due to the relatively low reactivity of the C-Cl bond in this substrate.[4][5][6] Regioselectivity can also be a concern in such reactions.

This guide will focus on the more robust and widely applicable Buchwald-Hartwig amination strategy.

Buchwald-Hartwig Amination Approach

The synthesis of this compound from 3,5-dichloropyridine via the Buchwald-Hartwig amination is a two-step process, as illustrated in the reaction scheme below. The first step involves the palladium-catalyzed coupling of 3,5-dichloropyridine with an ammonia surrogate, benzophenone imine. The resulting N-(5-chloropyridin-3-yl)benzophenone imine is then hydrolyzed under acidic conditions to yield the desired this compound.

Caption: Overall reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the two-step synthesis of this compound from 3,5-dichloropyridine via the Buchwald-Hartwig amination.

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 3,5-Dichloropyridine, Benzophenone Imine | Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone) dipalladium(0)), Xantphos, NaOtBu (Sodium tert-butoxide) | Toluene | 100-110 | 12-24 | 85-95 | >95 (LCMS) |

| 2 | N-(5-chloropyridin-3-yl)benzophenone imine | Aqueous HCl (Hydrochloric acid) | THF | Room Temp. | 2-4 | 90-98 | >98 (GC) |

Experimental Protocols

This procedure details the palladium-catalyzed coupling of 3,5-dichloropyridine with benzophenone imine.

Materials:

-

3,5-Dichloropyridine

-

Benzophenone imine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

To a dry Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add 3,5-dichloropyridine (1.0 equivalent) and anhydrous toluene to the flask.

-

Add benzophenone imine (1.1-1.2 equivalents) via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Caption: Experimental workflow for the Buchwald-Hartwig amination step.

This procedure describes the deprotection of the intermediate imine to yield the final product.

Materials:

-

Crude N-(5-chloropyridin-3-yl)benzophenone imine

-

Tetrahydrofuran (THF)

-

Aqueous Hydrochloric Acid (e.g., 2 M HCl)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve the crude N-(5-chloropyridin-3-yl)benzophenone imine from the previous step in THF.

-

Add aqueous HCl (2 M) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Signaling Pathways and Logical Relationships

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle. The following diagram illustrates the key steps in this process.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The synthesis of this compound from 3,5-dichloropyridine is most effectively achieved through a two-step sequence involving a Buchwald-Hartwig amination with an ammonia surrogate, followed by hydrolysis. This method provides a reliable and high-yielding route to this important building block, avoiding the harsh conditions and potential regioselectivity issues associated with direct nucleophilic aromatic substitution. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this synthesis in a research and development setting.

References

Spectroscopic Profile of 3-Amino-5-chloropyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-5-chloropyridine (CAS No: 22353-34-0), a heterocyclic building block significant in organic synthesis and medicinal chemistry.[1][2] Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and analysis of structurally similar compounds. This document is intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

-

Molecular Formula: C₅H₅ClN₂[1]

-

Molecular Weight: 128.56 g/mol [1]

-

Appearance: White to brown powder or crystal[2]

-

Melting Point: 78.0 to 82.0 °C[2]

-

Synonyms: 5-Chloropyridin-3-amine[3]

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from the analysis of related compounds, including various isomers and substituted pyridines.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring, and a broad signal for the amino protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing chloro group.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~8.0 - 8.2 | Doublet (d) | ~2.0 - 3.0 |

| H-4 | ~7.2 - 7.4 | Triplet or Doublet of Doublets (t or dd) | ~2.0 - 3.0 |

| H-6 | ~8.1 - 8.3 | Doublet (d) | ~2.0 - 3.0 |

| -NH₂ | ~3.5 - 5.5 | Broad Singlet (br s) | - |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts are significantly affected by the attached heteroatoms (N, Cl) and the amino substituent.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~140 - 145 |

| C-3 | ~145 - 150 |

| C-4 | ~120 - 125 |

| C-5 | ~125 - 130 |

| C-6 | ~138 - 143 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands for the N-H and C-N bonds of the amino group, as well as vibrations associated with the substituted pyridine ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric and symmetric) | 3450 - 3250 | Medium - Strong |

| N-H Bend (scissoring) | 1650 - 1580 | Medium |

| C=C and C=N Ring Stretch | 1600 - 1400 | Medium - Strong |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| N-H Wag | 910 - 665 | Broad, Strong |

Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

-

Molecular Ion (M⁺): m/z ≈ 128

-

Isotope Peak (M+2)⁺: m/z ≈ 130

-

Major Fragmentation Pathways:

-

Loss of HCN (m/z ≈ 101)

-

Loss of Cl radical (m/z ≈ 93)

-

Fragmentation of the pyridine ring

-

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Analysis: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): A common method for solid samples is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly on the ATR crystal.

-

Analysis: Obtain the IR spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to sample analysis.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common technique for this type of molecule.

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Visualizations

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Predicted ¹H NMR Assignments for this compound

Caption: Predicted ¹H NMR chemical shift assignments for this compound.

References

Technical Guide: 3-Amino-5-chloropyridine in Synthetic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Core Subject: 3-Amino-5-chloropyridine (5-Chloro-3-pyridinamine) is a pivotal heterocyclic building block in the fields of organic synthesis and medicinal chemistry.[1] Its unique electronic structure, featuring both an electron-donating amino group and an electron-withdrawing chlorine atom on the pyridine ring, makes it a versatile precursor for a wide array of chemical transformations.[1] This guide provides an overview of its core properties, key synthetic applications, and detailed experimental protocols relevant to drug discovery and development.

Core Properties of this compound

Summarized below are the fundamental physicochemical properties of this compound. This data is essential for reaction planning, characterization, and safety considerations.

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂ | [1][2][3][4][5] |

| Molecular Weight | 128.56 g/mol | [1][2][3][4] |

| CAS Number | 22353-34-0 | [1][2][3] |

| Appearance | White to brown or very pale yellow powder/crystal | [2][3][6] |

| Melting Point | 78.0 to 82.0 °C | [2][6] |

| Purity | Typically >98.0% | [3][4][6] |

| Synonyms | 5-chloropyridin-3-amine, 5-Chloro-3-aminopyridine | [1][2] |

Key Synthetic Applications & Experimental Protocols

This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds.[1] The chlorine atom, although at the meta-position relative to the ring nitrogen, can participate in various metal-catalyzed cross-coupling reactions, which are fundamental to modern drug development.[1] Below are detailed protocols for two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to form a carbon-carbon bond. This reaction is a cornerstone for constructing biaryl structures prevalent in medicinally active molecules.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Degassed 1,4-dioxane/water (4:1 mixture)

-

Standard Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the chosen arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.[2]

Experimental Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[7][8] This protocol describes a general procedure for coupling this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Amine to be coupled (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

-

Standard Schlenk flask, glovebox, and inert atmosphere setup

Procedure:

-

Inside a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

-

Add this compound (1.0 mmol) and the desired amine (1.2 mmol) to the flask.

-

Remove the flask from the glovebox and add anhydrous toluene (5 mL) under a positive pressure of inert gas.

-

Seal the flask and heat the reaction mixture to 100-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, cool the flask to room temperature.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the resulting N-aryl compound by flash column chromatography.[2]

Visualized Workflow: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, a fundamental transformation for which this compound is a suitable substrate. The cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the final product and regenerate the catalyst.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. This compound|>98.0% Purity|CAS 22353-34-0 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 22353-34-0 | this compound - Synblock [synblock.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

A Technical Guide to the Solubility of 3-Amino-5-chloropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-5-chloropyridine (CAS No: 22353-34-0), a key heterocyclic building block in medicinal chemistry and organic synthesis.[1] While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines its theoretical solubility profile based on molecular structure. Crucially, it provides a detailed, standardized experimental protocol for researchers to determine precise solubility values in various organic solvents.

Introduction to this compound

This compound, also known as 5-chloropyridin-3-amine, is a solid, white to brown crystalline powder with a molecular weight of 128.56 g/mol and a melting point between 78.0 and 82.0 °C.[1] Its structure, featuring a pyridine ring substituted with an electron-donating amino group and an electron-withdrawing chlorine atom, makes it a versatile precursor for synthesizing a wide range of pharmaceutical compounds and functional materials.[1] Understanding its solubility is critical for reaction optimization, purification, formulation development, and drug discovery processes.

Theoretical Solubility Profile

The solubility of a compound is dictated by its intermolecular forces and the principle of "like dissolves like." The structural features of this compound suggest the following solubility characteristics:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, allowing for interactions with protic solvents (e.g., alcohols).

-

Amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, enhancing solubility in polar protic solvents like ethanol and methanol.

-

Chloro Group (-Cl): The chlorine atom adds to the molecule's overall polarity and can participate in dipole-dipole interactions, suggesting potential solubility in polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Aromatic System: The aromatic ring allows for π-π stacking interactions, which may contribute to solubility in aromatic solvents like toluene, though this is likely to be limited due to the polar functional groups.

Based on this structure, this compound is expected to exhibit greater solubility in polar organic solvents compared to nonpolar solvents like hexane.

Quantitative Solubility Data

As of this review, comprehensive, publicly available quantitative data on the solubility of this compound in a range of organic solvents is limited. The following table is provided as a template for researchers to populate as they generate experimental data using the protocol outlined in the subsequent section.

| Solvent | Temperature (K) | Molar Solubility (mol/L) | Mole Fraction (x₁) | Solubility ( g/100 mL) |

| e.g., Methanol | 298.15 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Ethanol | 298.15 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Acetone | 298.15 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | 298.15 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Toluene | 298.15 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Acetonitrile | 298.15 | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent at a constant temperature. This method is robust, widely accepted, and can be followed by gravimetric or spectroscopic analysis.

4.1. Objective

To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.

4.2. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (±0.1 mg)

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Oven or rotary evaporator

-

UV-Vis Spectrophotometer (for spectroscopic analysis)

4.3. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined by preliminary experiments, confirming that the concentration of the solute in solution does not change over a prolonged period.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2-4 hours. This permits the excess solid to settle, leaving a clear, saturated supernatant.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the solution through a syringe filter (pre-heated to the experimental temperature) into a pre-weighed container to remove any undissolved microparticles.

-

Analysis (Gravimetric Method):

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent completely using an oven set to a temperature below the compound's melting point or a rotary evaporator.

-

Once the solvent is removed, cool the container in a desiccator and weigh it again to determine the mass of the dissolved solid.

-

-

Analysis (Spectroscopic Method):

-

Prepare a calibration curve by measuring the absorbance of several standard solutions of this compound of known concentrations in the chosen solvent at its wavelength of maximum absorbance (λmax).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution and use the calibration curve to determine the concentration.

-

4.4. Calculation of Solubility

The solubility can be expressed in various units. For the gravimetric method, the mass solubility (S, in g/100 mL) can be calculated as:

S = (m₂ / V) * 100

Where:

-

m₂ is the mass of the dissolved this compound (g).

-

V is the volume of the supernatant withdrawn (mL).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.

Figure 1: Experimental workflow for solubility determination.

References

3-Amino-5-chloropyridine: A Technical Guide to Safe Handling and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 3-Amino-5-chloropyridine. The information is compiled and synthesized from publicly available Safety Data Sheets (SDS) to ensure adherence to established safety protocols in a laboratory and drug development setting. This document is intended to supplement, not replace, institutional safety guidelines and professional judgment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to understand the potential health effects to implement appropriate safety measures.

Health Hazards:

-

Acute Toxicity: While specific LD50 data for this compound is not consistently provided, related compounds are harmful if swallowed.[1][2]

-

Skin Irritation: Causes skin irritation.[3]

-

Serious Eye Damage: Causes serious eye damage or irritation.[3][4]

-

Respiratory Irritation: May cause respiratory irritation.[3][4]

The target organs for this chemical include the respiratory system, eyes, and skin.[3][4]

Physicochemical Hazards:

-

Combustible solid.[5]

-

Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3][6]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C5H5ClN2 | [7] |

| Molecular Weight | 128.56 g/mol | [8] |

| Physical State | Solid, crystal or powder | [3][8] |

| Melting Point | 51 - 56 °C / 123.8 - 132.8 °F | [3] |

| Flash Point | > 110 °C / > 230 °F | [3] |

Table 2: Transportation and Shipping Information

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| DOT | UN2811 | TOXIC SOLIDS, ORGANIC, N.O.S. (this compound) | 6.1 | III |

| TDG | UN2811 | Toxic solid, organic, n.o.s. | 6.1 | III |

| IMDG | UN2810 | TOXIC LIQUID, ORGANIC, N.O.S. (3-Chloropyridine) | 6.1 | II |

| IATA | UN2810 | TOXIC LIQUID, ORGANIC, N.O.S. (3-Chloropyridine) | 6.1 | II |

Note: Some safety data sheets reference the general shipping information for toxic solids or related compounds.[3][5]

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols for handling and storage is paramount to ensuring laboratory safety.

3.1. Handling Procedures:

-

Work under a chemical fume hood.[3]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Do not get in eyes, on skin, or on clothing.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Use personal protective equipment as required.[3]

-

Avoid dust formation.[3]

3.2. Storage Conditions:

-

Store in a tightly closed container.[3]

-

Keep containers in a dry, cool, and well-ventilated place.[3][6]

-

Store locked up.[3]

-

Incompatible materials include strong oxidizing agents.[3][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3][6]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3][6] The resistance of the protective clothing to chemicals should be ascertained with the respective supplier.[1]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[3]

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice.[3] Immediately change contaminated clothing and launder before reuse.[1][5]

Emergency Procedures

In the event of an emergency, follow these established protocols. Immediate medical attention is required for all exposure incidents.[3]

5.1. First Aid Measures

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | C5H5ClN2 | CID 818257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labproinc.com [labproinc.com]

The Versatile Scaffold: Unlocking the Potential of 3-Amino-5-chloropyridine in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of potent and selective therapeutics is paramount. Among the myriad of heterocyclic compounds, pyridine derivatives have established themselves as a cornerstone of drug discovery, owing to their unique electronic properties and versatile reactivity. This technical guide focuses on a particularly valuable building block: 3-Amino-5-chloropyridine. The strategic placement of an amino group and a chlorine atom on the pyridine ring bestows this molecule with a rich chemical reactivity, making it a highly sought-after intermediate in the synthesis of a diverse array of biologically active compounds. This document will provide an in-depth exploration of the applications of this compound in medicinal chemistry, with a particular focus on its role in the development of kinase inhibitors for cancer therapy. We will delve into its synthetic utility, showcase examples of bioactive molecules derived from this scaffold, present quantitative biological data, and provide detailed experimental protocols.

The Chemical Versatility of this compound

This compound (CAS No: 22353-34-0) is a white to brown crystalline solid with the molecular formula C₅H₅ClN₂.[1] Its utility in organic synthesis stems from the presence of three key reactive sites: the nucleophilic amino group, the pyridine ring nitrogen, and the chlorine-substituted carbon atom, which is susceptible to nucleophilic aromatic substitution and cross-coupling reactions.[1]

The amino group can readily undergo a variety of transformations, including acylation, alkylation, and arylation, allowing for the introduction of diverse functional groups to modulate the pharmacological properties of the resulting molecules. The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. The chlorine atom, while less reactive than halogens at the 2- or 4-positions of the pyridine ring, can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This trifecta of reactivity makes this compound an ideal starting material for the construction of complex molecular architectures.

Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The this compound scaffold has proven to be a valuable core for the development of potent and selective kinase inhibitors.

Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a frequent event in many human cancers, making it an attractive target for therapeutic intervention. Research has shown that pyridine-containing compounds can effectively inhibit key kinases within this pathway.

While direct synthesis of PI3K inhibitors from this compound is an active area of research, a closely related analog, 3-amino-5-bromopyridine, has been successfully utilized in the synthesis of selective PI3Kβ inhibitors.[3] The synthetic strategy involved N-sulfonylation of the amino group followed by conversion to a pinacol boronic ester, which was then used in a Suzuki cross-coupling reaction with various aromatic bromides.[3] Given the similar reactivity of chloro- and bromo-pyridines in such coupling reactions, it is highly probable that this compound could be employed in analogous synthetic routes to generate novel PI3K inhibitors.

The general workflow for such a synthesis is depicted in the following diagram:

Quantitative Data on Bioactive Pyridine Derivatives

The following tables summarize the biological activity of various pyridine derivatives, highlighting the potential of this scaffold in generating potent anticancer agents. While not all compounds are direct derivatives of this compound, they showcase the effectiveness of the broader class of substituted aminopyridines in inhibiting cancer cell growth and specific kinase targets.

Table 1: Anticancer Activity of Imidazo[1,2-α]pyridine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 12 | HT-29 | 4.15 ± 2.93 |

| 18 | HT-29 | 10.11 ± 0.70 |

| 11 | HT-29 | 18.34 ± 1.22 |

| 18 | MCF-7 | 14.81 ± 0.20 |

| 11 | MCF-7 | 20.47 ± 0.10 |

| 12 | MCF-7 | 30.88 ± 14.44 |

| 14 | B16F10 | 21.75 ± 0.81 |

| 12 | B16F10 | 64.81 ± 15.78 |

Data extracted from a study on 3-aminoimidazo[1,2-α]pyridine compounds, which can be synthesized from aminopyridines.[4]

Table 2: Kinase Inhibitory Activity of Pyridine-based Compounds

| Compound Class | Target Kinase | IC₅₀ (nM) |

| Pyrido[3,2-d]pyrimidine | PI3Kα | 3 - 10 |

| Pyrido[3,2-d]pyrimidine | mTOR | ~37 |

| Imidazo[1,2-a]pyridine | PI3Kα | Nanomolar range |

| Triazine-pyridine biheteroaryl | CDK1 | 21 |

Data compiled from various studies on pyridine-based kinase inhibitors.

Experimental Protocols

This section provides a general, illustrative protocol for a key synthetic transformation involving a chloropyridine derivative, the Suzuki-Miyaura coupling, which is a fundamental reaction in the synthesis of many kinase inhibitors.

General Protocol for Suzuki-Miyaura Coupling of a Chloropyridine Derivative

Materials:

-

Substituted chloropyridine (1.0 equiv)

-

Aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 equiv)

-

Solvent (e.g., 1,4-dioxane/water, DME, toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel, add the substituted chloropyridine, boronic acid/ester, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

The following diagram illustrates the workflow for this experimental protocol:

References

3-Amino-5-chloropyridine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-chloropyridine, also known as 5-chloropyridin-3-amine, is a solid, heterocyclic compound that has emerged as a critical building block in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its structure, featuring a pyridine ring substituted with both an electron-donating amino group and an electron-withdrawing chlorine atom, imparts a unique electronic profile that makes it a versatile precursor for a wide array of chemical transformations.[1] This guide provides a comprehensive overview of the properties, reactivity, and applications of this compound, with a focus on its utility in the synthesis of complex, biologically active molecules. It is an essential intermediate for developing novel therapeutic agents, agrochemicals, and functionalized polymers.[1][2]

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental setups. The compound is noted to be air-sensitive and should be stored in a cool, dark place, preferably under an inert atmosphere.[1][3]

| Property | Value | Reference |

| CAS Number | 22353-34-0 | [1][3][4] |

| Molecular Formula | C₅H₅ClN₂ | [1][4] |

| Molecular Weight | 128.56 g/mol | [1][4] |

| Appearance | White to brown or very pale yellow powder/crystal | [1][3][5] |

| Melting Point | 78.0 to 82.0 °C | [1][5] |

| Purity | Min. 98.0% (GC) | [3] |

| InChI Key | ZHMASVAJFJFFLS-UHFFFAOYSA-N | [1] |

| Synonyms | 5-Chloropyridin-3-amine, 5-Chloro-3-aminopyridine | [1][4][6] |

| Storage Conditions | 2-8°C, under inert gas | [1] |

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The pyridine nitrogen deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, especially at the 2, 4, and 6 positions. The amino group is a nucleophile and can undergo various reactions such as acylation, alkylation, and diazotization. The chlorine atom at the C-5 position, while less reactive to nucleophilic aromatic substitution (SNAr) than halogens at the C-2 or C-4 positions, is an excellent handle for metal-catalyzed cross-coupling reactions.[1][7] This allows for the selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in drug discovery.

Figure 1: Key synthetic transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions for their efficiency, selectivity, and functional group tolerance. This compound is an excellent substrate for these transformations.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[8] This reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[8] While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized phosphine ligands enables efficient coupling.[9]

References

- 1. This compound|>98.0% Purity|CAS 22353-34-0 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labproinc.com [labproinc.com]

- 4. CAS 22353-34-0 | this compound - Synblock [synblock.com]

- 5. This compound | 22353-34-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | 22353-34-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Discovery and History of 3-Amino-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of 3-Amino-5-chloropyridine (CAS No. 22353-34-0), a pivotal heterocyclic building block in medicinal chemistry and material science. This document details its physicochemical properties, outlines key synthetic routes with experimental protocols, and explores its significant role as a precursor in the development of therapeutic agents. The guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering in-depth technical information and practical guidance.

Introduction

This compound, also known as 5-chloropyridin-3-amine, is a substituted pyridine derivative that has garnered significant attention in organic synthesis due to its versatile reactivity. The presence of an amino group, a chloro substituent, and a pyridine nitrogen atom imparts a unique electronic profile, making it a valuable scaffold for the synthesis of a diverse range of complex molecules. Its structural features allow for various chemical transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. Consequently, this compound has emerged as a crucial intermediate in the synthesis of numerous biologically active compounds, particularly in the realms of anti-inflammatory and anticancer drug discovery.[1][2]

Physicochemical Properties

This compound is a white to brown crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 22353-34-0 | [3] |

| Molecular Formula | C₅H₅ClN₂ | [3] |

| Molecular Weight | 128.56 g/mol | [3] |

| Melting Point | 78-82 °C | [2] |

| Appearance | White to brown powder/crystal | [1][2] |

| Purity | >98.0% (GC) | |

| Solubility | Soluble in organic solvents such as ethanol and methanol. | |

| Storage | Air sensitive; store in a cool, dark place under an inert gas. | [1] |

Historical Discovery and Development

Synthetic Methodologies

Several synthetic routes have been established for the preparation of this compound. The primary methods include the chlorination of 3-aminopyridine, the amination of a dichloropyridine precursor, and the reduction of a cyanopyridine or nitropyridine.

Chlorination of 3-Aminopyridine

The direct chlorination of 3-aminopyridine is a common and economically viable method. However, controlling the regioselectivity to favor the 5-position and preventing over-chlorination to form di- and trichlorinated byproducts are significant challenges. The strong activating effect of the amino group makes the pyridine ring highly susceptible to electrophilic attack.

To address this, the reaction is often carried out in a strongly acidic medium. Protonation of the pyridine nitrogen deactivates the ring towards further electrophilic substitution, thus allowing for more selective monochlorination.

Experimental Protocol: Chlorination of 3-Aminopyridine

-

Materials: 3-Aminopyridine, hydrochloric acid, and a chlorinating agent (e.g., chlorine gas or hydrogen peroxide/HCl).

-

Procedure:

-

Dissolve 3-aminopyridine (18.8g, 200mmol) in 110ml of hydrochloric acid at 0-5 °C.[4]

-

Introduce chlorine gas or add 30% hydrogen peroxide (27.2g, 240mmol) dropwise while maintaining the temperature at 0-5 °C.[4]

-

Allow the reaction to proceed at 15-20 °C for 3 hours.[4]

-

Quench the reaction by adding a 30% sodium sulfite solution (21g).[4]

-

Adjust the pH to 2-3 with a 50% sodium hydroxide solution, keeping the temperature below 40 °C.[4]

-

Extract the product with isopropyl acetate.[4]

-

The organic phase is then treated to isolate the 2-chloro-3-aminopyridine hydrochloride product. A similar principle of controlled chlorination can be applied to obtain the 3-amino-5-chloro isomer, though specific conditions may vary to favor the 5-position chlorination.

-

Table 2: Quantitative Data for Chlorination of 3-Aminopyridine (to 2-chloro-3-aminopyridine hydrochloride)

| Parameter | Value | Reference |

| Yield | 84% | [4] |

| Purity | 99.3% | [4] |

Logical Relationship of Chlorination Control

Caption: Control of regioselectivity in the chlorination of 3-aminopyridine.

Amination of Dichloropyridines

The synthesis of this compound can also be achieved through the nucleophilic aromatic substitution of a dihalopyridine, such as 3,5-dichloropyridine, with an amino group source. This approach can offer good regioselectivity depending on the reaction conditions and the nature of the aminating agent.

Experimental Protocol: Buchwald-Hartwig Amination of 3,5-Dichloropyridine (General Procedure)

-

Materials: 3,5-Dichloropyridine, an amine source (e.g., ammonia or a protected amine), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu).

-

Procedure:

-

In an inert atmosphere glovebox, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.

-

Add the 3,5-dichloropyridine and the amine source.

-

Add an anhydrous solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture to 80-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[1]

-

Table 3: Representative Quantitative Data for Amination Reactions

| Starting Material | Product | Yield | Reference |

| 2-amino-5-chloropyridine | 2-amino-3,5-dichloropyridine | 70.5% | [1] |

Experimental Workflow for Buchwald-Hartwig Amination

Caption: General workflow for the Buchwald-Hartwig amination.

Reduction of 5-Chloro-3-nitropyridine or 3-Cyano-5-chloropyridine

Another important synthetic route involves the reduction of a nitro or cyano group at the 3-position of a 5-chloropyridine ring. The reduction of 5-chloro-3-nitropyridine can be achieved using various reducing agents, such as catalytic hydrogenation.

Experimental Protocol: Reduction of a Nitropyridine (General)

-

Materials: 5-chloro-3-nitropyridine, a catalyst (e.g., 10% Pd/C), and a solvent (e.g., methanol).

-

Procedure:

-

To a solution of the nitropyridine derivative in methanol, add the Pd/C catalyst.

-

The reaction vessel is sealed and flushed with hydrogen gas.

-

The suspension is stirred at room temperature under a hydrogen atmosphere for a specified time.

-

The mixture is then filtered through celite to remove the catalyst and the solvent is evaporated in vacuo.

-

The crude product can be purified by column chromatography if necessary.[5]

-

Table 4: Quantitative Data for Reduction of a Nitropyridine Derivative

| Starting Material | Product | Yield | Reference |

| 2-amino-5-chloro-3-nitropyridine | 2,3-diaminopyridine | Not specified | [6] |

Role in Drug Discovery and Development

This compound serves as a vital building block for the synthesis of a wide array of pharmaceutical compounds. Its derivatives have shown promise in various therapeutic areas, including as anti-inflammatory and anticancer agents.[1][2]

Precursor to Anti-inflammatory Agents

Derivatives of this compound have been investigated for their anti-inflammatory properties. The pyridine and amino moieties can be functionalized to interact with specific biological targets involved in inflammatory pathways. For instance, novel benzimidazole and imidazopyridine derivatives synthesized from aminopyridines have shown excellent inhibition of inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages.

Signaling Pathway: Inhibition of Inflammatory Cytokines

Caption: Inhibition of inflammatory cytokine production by aminopyridine derivatives.

Scaffold for Anticancer Agents

The this compound scaffold has also been utilized in the development of potential anticancer drugs. Derivatives have been shown to induce apoptosis in cancer cell lines. For example, certain derivatives have demonstrated significant pro-apoptotic effects in glioblastoma cells.[2]

Intermediate in the Synthesis of Zopiclone

Although 2-amino-5-chloropyridine is the direct precursor, the synthesis of the nonbenzodiazepine hypnotic agent Zopiclone highlights the importance of chlorosubstituted aminopyridines in CNS drug development. Zopiclone acts as a positive allosteric modulator of the GABA-A receptor.

Signaling Pathway: GABA-A Receptor Modulation

References

- 1. benchchem.com [benchchem.com]

- 2. This compound|>98.0% Purity|CAS 22353-34-0 [benchchem.com]

- 3. CAS 22353-34-0 | this compound - Synblock [synblock.com]

- 4. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents [patents.google.com]

- 5. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes: Suzuki Coupling Protocol for 3-Amino-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals